molecular formula C11H14OS B7939298 3-(2-Methylphenyl)thiolan-3-ol

3-(2-Methylphenyl)thiolan-3-ol

Cat. No.: B7939298
M. Wt: 194.30 g/mol
InChI Key: AZKVNWSRXIKLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₁H₁₄OS It is a thiol derivative characterized by a thiolan ring substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a 2-methylphenyl-substituted ketone and a thiol under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the thiolan ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2-Methylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

    Thiophenol: A simpler thiol compound with a phenyl group.

    2-Methylthiophenol: Similar structure but lacks the thiolan ring.

    Thiolan-3-ol: Lacks the 2-methylphenyl substitution.

Uniqueness: 3-(2-Methylphenyl)thiolan-3-ol is unique due to the presence of both the thiolan ring and the 2-methylphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from simpler thiol derivatives.

Properties

IUPAC Name

3-(2-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9-4-2-3-5-10(9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKVNWSRXIKLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.